BenchChemオンラインストアへようこそ!

Methyl 2-(6-hydroxy-5-methylbenzofuran-3-yl)acetate

Lipophilicity SAR Drug Design

Methyl 2-(6-hydroxy-5-methylbenzofuran-3-yl)acetate (CAS 1380390-26-0, MFCD23161915, C₁₂H₁₂O₄, MW 220.22) is a heterocyclic small molecule belonging to the substituted benzofuran-3-yl acetate ester chemical class. Its core scaffold consists of a benzofuran ring system bearing a 6‑hydroxy group, a 5‑methyl substituent, and a methyl acetate side chain at the 3‑position.

Molecular Formula C12H12O4
Molecular Weight 220.22 g/mol
Cat. No. B11887643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(6-hydroxy-5-methylbenzofuran-3-yl)acetate
Molecular FormulaC12H12O4
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1O)OC=C2CC(=O)OC
InChIInChI=1S/C12H12O4/c1-7-3-9-8(4-12(14)15-2)6-16-11(9)5-10(7)13/h3,5-6,13H,4H2,1-2H3
InChIKeyYLYZXNNGQGVSIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(6-hydroxy-5-methylbenzofuran-3-yl)acetate – CAS 1380390-26-0 Procurement and Differentiation Guide


Methyl 2-(6-hydroxy-5-methylbenzofuran-3-yl)acetate (CAS 1380390-26-0, MFCD23161915, C₁₂H₁₂O₄, MW 220.22) is a heterocyclic small molecule belonging to the substituted benzofuran-3-yl acetate ester chemical class. Its core scaffold consists of a benzofuran ring system bearing a 6‑hydroxy group, a 5‑methyl substituent, and a methyl acetate side chain at the 3‑position . This uniquely orthogonally substituted benzofuran ester is primarily sourced as a high‑purity (NLT 98%) research building block and referenced as a critical API intermediate in pharmaceutical development, including GPR40/FFAR1 agonist programs analogous to the clinically evaluated TAK‑875 scaffold . Despite being a relatively lesser‑known member of its class in open literature, its specific substitution pattern—particularly the co‑occurrence of a 6‑OH donor and a 5‑CH₃ lipophilic group—produces a distinct physicochemical profile that is not interchangeable with simpler analogs.

Why Generic Substitution of Methyl 2-(6-hydroxy-5-methylbenzofuran-3-yl)acetate Is Not Recommended Without Verification


Benzofuran‑3‑yl acetate esters are frequently used as synthetic intermediates in medicinal chemistry; however, even seemingly minor structural deviations—such as the absence of a single methyl or hydroxy group—can alter lipophilicity, hydrogen‑bonding capacity, and metabolic stability in ways that propagate through multi‑step synthetic routes or structure‑activity relationship (SAR) campaigns [1]. For instance, the 5‑methyl group on the target compound raises the computed XlogP by approximately 0.3 log units relative to the des‑methyl analog (methyl 2‑(6‑hydroxybenzofuran‑3‑yl)acetate), potentially affecting membrane permeability and off‑target binding . Additionally, SAR evidence from benzofuran patent literature demonstrates that a 6‑hydroxy‑to‑6‑methoxy substitution can produce up to a 12‑fold potency shift in certain antitumor chemotypes [2]. Therefore, generic substitution without rigorous side‑by‑side comparison risks introducing uncontrolled variables into lead optimization or process chemistry workflows.

Product‑Specific Quantitative Differentiation Evidence for Methyl 2-(6-hydroxy-5-methylbenzofuran-3-yl)acetate


Elevated Lipophilicity (XlogP) Driven by 5‑Methyl Substitution vs. Des‑Methyl Analog

The target compound exhibits a computed XlogP of 2.1, whereas the closest structural analog lacking the 5‑methyl group—methyl 2‑(6‑hydroxybenzofuran‑3‑yl)acetate (CAS 726174‑52‑3)—has an XlogP of 1.8 . This +0.3 log unit increase reflects the incremental lipophilicity contributed by the 5‑methyl substituent. Both compounds share an identical topological polar surface area (TPSA) of 59.7 Ų, meaning the increase in lipophilicity is achieved without sacrificing polarity‑related solubility determinants .

Lipophilicity SAR Drug Design

Preservation of Hydrogen Bond Donor Capacity Compared to Methoxy‑Substituted Analogs

The target compound retains one hydrogen bond donor (6‑OH) and four hydrogen bond acceptors, while the analogous methyl 2‑(5‑methylbenzofuran‑3‑yl)acetate (CAS not assigned; MF C₁₂H₁₂O₃, MW 204.22) lacks the 6‑OH group entirely and thus has zero HBDs . Patent‑derived SAR data from benzofuran chemotypes indicate that the 6‑hydroxy group is critical for potency: replacement with a 6‑methoxy group resulted in a 12‑fold improvement in activity in one antitumor series [1], suggesting that the 6‑OH serves as a tunable pharmacophoric element whose retention or modification can dramatically alter biological outcomes.

Hydrogen Bonding Target Engagement Solubility

Ester Prodrug Form vs. Free Acid: Class‑Level Advantage in Membrane Permeability

The methyl ester of 2‑(6‑hydroxy‑5‑methylbenzofuran‑3‑yl)acetic acid represents a commonly employed prodrug strategy in the benzofuran class. The ester form is expected to exhibit enhanced passive membrane permeability compared to the corresponding free carboxylic acid (CAS 1380390‑25‑9, MW 206.19, C₁₁H₁₀O₄), which carries a formal negative charge at physiological pH . This class‑level inference is supported by the design of clinical GPR40 agonist TAK‑875 (fasiglifam), where a benzofuran‑3‑yl acetic acid core was optimized for oral bioavailability, achieving an EC50 of ~14 nM at human GPR40 [1]. The methyl ester serves as a synthetic intermediate en route to such active pharmaceutical ingredients .

Prodrug Bioavailability Cell Permeability

Guaranteed High Purity (NLT 98%) with ISO‑Certified Quality Systems vs. Variable Purity of Non‑Certified Analogs

Multiple reputable vendors, including MolCore and Leyan, supply Methyl 2‑(6‑hydroxy‑5‑methylbenzofuran‑3‑yl)acetate at NLT 98% purity under ISO‑certified quality systems, with recommended storage at 2–8°C [1]. In contrast, close structural analogs such as methyl 2‑(6‑hydroxybenzofuran‑3‑yl)acetate (CAS 726174‑52‑3) and methyl 2‑(5‑methylbenzofuran‑3‑yl)acetate are available from fewer suppliers and often at lower or unspecified purity grades. This documented purity specification reduces the risk of irreproducible biological results caused by trace impurities that may act as potent off‑target modulators.

Quality Assurance Reproducibility Procurement

Documented Use as a Key Intermediate in GPR40/FFAR1 Agonist Synthesis Programs

Methyl 2‑(6‑hydroxy‑5‑methylbenzofuran‑3‑yl)acetate is explicitly classified by industrial suppliers as a critical API intermediate for pharmaceutical research, particularly in GPR40/FFAR1 agonist programs . The benzofuran‑3‑yl acetic acid scaffold served as the core of TAK‑875 (fasiglifam), a clinical GPR40 agonist that reached Phase III trials for type 2 diabetes, achieving an EC50 of ~14 nM at human GPR40 and demonstrating glucose‑dependent insulin secretion without hypoglycemia risk [1]. While the specific biological activity of this compound has not been independently reported in peer‑reviewed literature, its structural position as a versatile intermediate enables rapid access to a well‑validated pharmacological target space.

GPR40 Type 2 Diabetes Insulin Secretion

Optimal Research and Industrial Application Scenarios for Methyl 2-(6-hydroxy-5-methylbenzofuran-3-yl)acetate


GPR40/FFAR1 Agonist Lead Optimization and Structure–Activity Relationship (SAR) Studies

The compound's structural homology to the TAK‑875 benzofuran‑3‑yl acetic acid core, combined with its 5‑methyl‑6‑hydroxy substitution pattern and ester prodrug form, positions it as an attractive starting scaffold for medicinal chemistry teams pursuing novel GPR40 agonists for type 2 diabetes [1]. Its XlogP of 2.1 and hydrogen bond donor retention (1 HBD from 6‑OH) offer tunable parameters for optimizing permeability and target engagement, while the NLT 98% purity ensures reproducible SAR data .

Physicochemical Property Benchmarking Studies of Substituted Benzofuran Esters

Given the quantitative XlogP difference of Δ +0.3 relative to the des‑methyl analog (CAS 726174‑52‑3, XlogP 1.8) and the documented 12‑fold potency range achievable through 6‑position modification, this compound serves as a well‑characterized reference point for systematic studies correlating lipophilicity and hydrogen bonding capacity with biological readouts [2].

Synthetic Intermediate for Multi‑Step Pharmaceutical Process Development

Vendors explicitly designate this compound as a critical API intermediate, and its ester functionality provides a protected handle that can be selectively hydrolyzed or transesterified in downstream steps . The ISO‑certified quality systems and defined storage conditions (2–8°C) support its use in scale‑up and process validation workflows where batch‑to‑batch consistency is mandatory .

Cell‑Based Permeability and Metabolic Stability Assays Comparing Ester vs. Acid Forms

The methyl ester form can be directly compared with the corresponding free carboxylic acid (CAS 1380390‑25‑9) in parallel Caco‑2 permeability or microsomal stability assays to deconvolute the contribution of esterification to bioavailability—a critical step in preclinical candidate profiling . The high purity reduces confounding effects from impurities that could independently affect metabolic enzyme activity.

Quote Request

Request a Quote for Methyl 2-(6-hydroxy-5-methylbenzofuran-3-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.